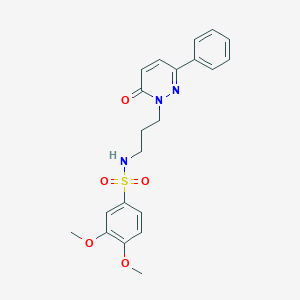

3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Descripción

3,4-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with 3,4-dimethoxy groups and a propyl linker connected to a 6-oxo-3-phenylpyridazine moiety. This structure combines a sulfonamide group—a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors)—with a pyridazine heterocycle, which is often explored for its bioactivity in medicinal chemistry. The dimethoxy groups on the benzene ring may enhance solubility or modulate electronic effects, while the pyridazine ring provides a rigid scaffold for target binding.

Propiedades

IUPAC Name |

3,4-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-28-19-11-9-17(15-20(19)29-2)30(26,27)22-13-6-14-24-21(25)12-10-18(23-24)16-7-4-3-5-8-16/h3-5,7-12,15,22H,6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCBJSPEMDGBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the pyridazinone moiety may interact with other biological targets, contributing to its overall biological activity.

Comparación Con Compuestos Similares

Pyridazine-Based Sulfonamides

Example Compound : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- The linker in 5a is absent; the pyridazine is directly attached to the benzenesulfonamide.

- Synthesis :

Pyrazolo-Pyrimidine Sulfonamides

Example Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Differences: Core Heterocycle: Pyrazolo[3,4-d]pyrimidine vs. pyridazine. Substituents: Fluorinated chromen and phenyl groups in the example compound vs. non-fluorinated phenyl and dimethoxy groups in the target.

- Properties: Molecular weight: 589.1 (example) vs. ~463.5 (estimated for target).

- Implications :

- Fluorination in the example compound may enhance metabolic stability and binding affinity to hydrophobic targets (e.g., kinases).

Pyridine Derivatives with Benzodioxin

Example Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structural Differences: Core: Pyridine vs. pyridazine. Functional Groups: Dimethylaminomethyl and benzodioxin substituents vs. dimethoxybenzenesulfonamide and phenylpyridazine.

- Properties: Molecular weight: 391.46 (example) vs. higher for the target.

- Implications :

- Absence of a sulfonamide group in the example compound suggests divergent biological targets (e.g., GPCRs vs. enzymes).

Perfluorinated Benzenesulfonamides

Example Compounds : Fluorinated derivatives (e.g., [52026-59-2], [93819-97-7])

- Structural Differences :

- Substituents : Highly fluorinated alkyl/aryl chains vs. dimethoxy and phenylpyridazine groups.

- Implications :

- Fluorination increases chemical stability and hydrophobicity but reduces biodegradability, limiting pharmaceutical utility.

Actividad Biológica

3,4-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound features a unique structural arrangement that includes a dimethoxy-substituted benzene ring, a pyridazine moiety, and a propyl chain linked to the sulfonamide group. The combination of these functional groups suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 420.51 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activity Overview

The biological activity of 3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide has been explored in various studies, focusing primarily on its inhibitory effects on key enzymes involved in inflammatory processes and cancer progression.

Enzyme Inhibition

-

Carbonic Anhydrase (CA) : The compound has demonstrated significant inhibitory effects against multiple isoforms of carbonic anhydrase (CA), which play crucial roles in physiological processes such as acid-base balance and respiration. Inhibitory constants () for several isoforms have been reported:

- hCA II: nM

- hCA IX: nM

- hCA XII: nM

- Cyclooxygenase (COX) : The compound's ability to inhibit COX enzymes (COX-1 and COX-2) suggests potential anti-inflammatory properties. Inhibition of COX enzymes is critical for reducing inflammation and associated pain.

- 5-Lipoxygenase (5-LOX) : This enzyme is involved in the synthesis of leukotrienes, mediators of inflammation and allergic responses. Inhibition of 5-LOX by this compound could contribute to its anti-inflammatory efficacy.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of the compound to enhance its pharmacological properties:

Table 1: Inhibitory Activities of Related Compounds

| Compound Name | Target Enzyme | Inhibition Constant () |

|---|---|---|

| Compound A | hCA II | 5.3 nM |

| Compound B | hCA IX | 4.9 nM |

| Compound C | COX-2 | 37.1 nM |

| Compound D | 5-LOX | 19.2 nM |

In vitro studies have shown that modifications to the sulfonamide group and the addition of various substituents can significantly alter the biological activity of pyridazine derivatives.

The mechanism by which 3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide exerts its biological effects involves:

- Competitive Inhibition : The compound likely competes with natural substrates for binding sites on target enzymes.

- Hydrogen Bonding : The methoxy groups may facilitate hydrogen bonding with enzyme active sites, enhancing binding affinity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3,4-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide?

- Methodological Answer : Synthesis optimization requires multi-step reactions involving sulfonamide coupling and pyridazinone ring formation. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions between the sulfonamide and pyridazine precursors .

- Temperature control : Pyridazinone formation often requires reflux conditions (~100–120°C) to achieve cyclization .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation improves yield .

- Analytical Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) and NMR (e.g., verifying methoxy protons at δ 3.8–4.0 ppm) .

Q. How is the structural characterization of this compound performed to ensure accuracy?

- Methodological Answer : A combination of spectroscopic and computational tools is essential:

- NMR : H and C NMR identify substituents (e.g., methoxy groups, pyridazinone protons) and confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the sulfonamide and pyridazinone moieties (if crystals are obtainable) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) due to sulfonamide’s known CA-binding affinity. Use fluorometric assays with 4-nitrophenyl acetate as a substrate .

- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare IC₅₀ values with controls like doxorubicin .

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, a critical parameter for downstream in vivo studies .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with CA isoforms. Focus on sulfonamide’s sulfonyl group coordinating the zinc ion in CA’s active site .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and prioritize synthetic analogs .

Q. What strategies address contradictory bioactivity data across different biological models?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Cell Line Variability : Validate activity in ≥3 cell lines per tissue type. For example, inconsistent cytotoxicity in MCF-7 vs. HEK293 may indicate selective tumor targeting .

- Enzyme Source : Compare recombinant vs. native CA isoforms, as post-translational modifications affect inhibitor binding .

- Statistical Analysis : Apply ANOVA to identify significant outliers and use dose-response curves (log[inhibitor] vs. normalized response) to refine IC₅₀ calculations .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water during pyridazinone formation to track oxygen incorporation via LC-MS .

- Kinetic Studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps (e.g., cyclization vs. sulfonamide deprotonation) .

- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to map energy profiles for critical steps like nucleophilic attack .

Q. What experimental designs minimize variability in biological replicate studies?

- Methodological Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., cell passage number, serum concentration) and identify significant confounders .

- Blinding : Implement double-blinding for high-throughput screening to reduce observer bias .

- Positive/Negative Controls : Include CA inhibitor acetazolamide and vehicle controls (DMSO <0.1%) in all assays .

Key Research Gaps and Recommendations

- Solubility Enhancement : Explore co-crystallization with cyclodextrins or PEGylation to improve bioavailability .

- In Vivo Pharmacokinetics : Conduct rodent studies to assess oral absorption and metabolite profiling via LC-MS/MS .

- Target Deconvolution : Use CRISPR-Cas9 screens to identify novel biological targets beyond CA isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.